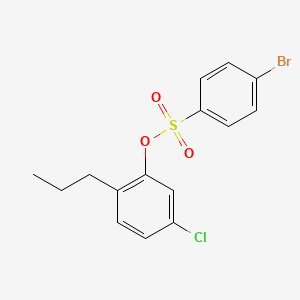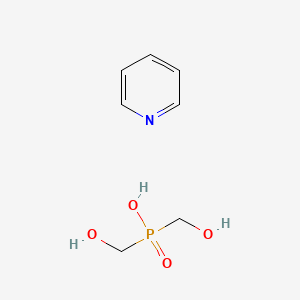
Bis(hydroxymethyl)phosphinic acid;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroxymethyl)phosphinic acid;pyridine is a compound that combines the properties of phosphinic acids and pyridine. Phosphinic acids are known for their role in various biological and chemical processes, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. This combination results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)phosphinic acid;pyridine typically involves the reaction of corresponding aldehydes with aqueous hypophosphorous acid. This reaction can be carried out in the presence of a mineral acid, leading to the formation of bis(hydroxymethyl)phosphinic acids in moderate yields . Another method involves the use of bis(trimethylsilyl)phosphonite as a phosphorus nucleophile, reacting with heterocyclic imines, followed by methanolysis of the addition intermediates .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, particularly the use of recombinant microbial whole cells for biocatalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(hydroxymethyl)phosphinic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
Bis(hydroxymethyl)phosphinic acid;pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteolytic enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(hydroxymethyl)phosphinic acid;pyridine involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, interfering with the enzyme’s natural substrate binding . This interaction can alter the enzyme’s function and inhibit its activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hypophosphorous acid: A related compound with similar phosphorus chemistry.
Phosphonic acids: Compounds with a similar structure but different oxidation states.
Phosphine derivatives: Compounds that share the phosphorus atom but differ in their chemical properties.
Uniqueness
Bis(hydroxymethyl)phosphinic acid;pyridine is unique due to its combination of phosphinic acid and pyridine properties. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
94491-92-6 |
|---|---|
Formule moléculaire |
C7H12NO4P |
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
bis(hydroxymethyl)phosphinic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H7O4P/c1-2-4-6-5-3-1;3-1-7(5,6)2-4/h1-5H;3-4H,1-2H2,(H,5,6) |
Clé InChI |
UGFGMFUVJOQNSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(O)P(=O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


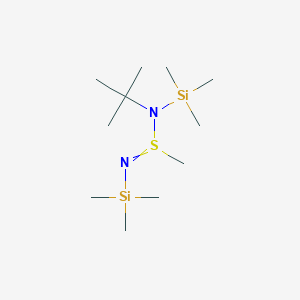
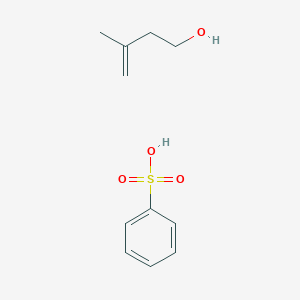
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
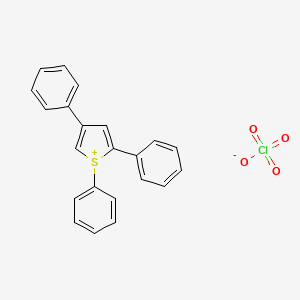
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
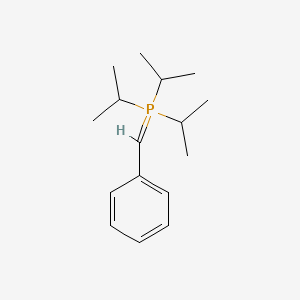
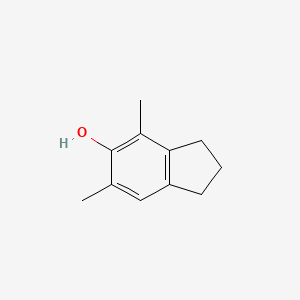
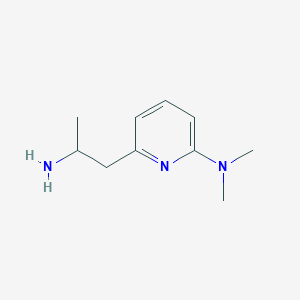
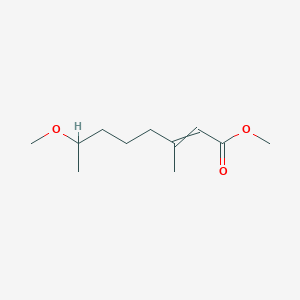
phosphanium bromide](/img/structure/B14369441.png)
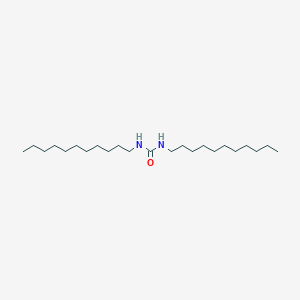
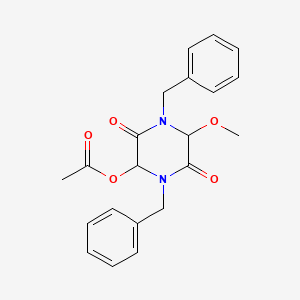
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
